molecular formula C13H17N3S B1490993 1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098015-37-1

1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1490993
CAS No.: 2098015-37-1
M. Wt: 247.36 g/mol
InChI Key: MLBUCJBYEBPKBU-UHFFFAOYSA-N
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Description

1-(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a specialized chemical building block designed for discovery research and early drug development. This compound features a pyrazole core substituted with a cyclopropylmethyl group, a thiophen-3-yl moiety, and an N-methylmethanamine side chain, a structural motif commonly found in bioactive molecules . The presence of the heteroaromatic thiophene ring is a critical pharmacophore that can enhance binding affinity and modulate electronic properties, making this scaffold highly valuable for medicinal chemistry programs . Compounds with this general structure have demonstrated significant research potential as inhibitors of specific therapeutic targets. For instance, closely related 1H-pyrazol-1-yl-thiazoles have been investigated as potent inhibitors of lactate dehydrogenase (LDH), a key enzyme in the Warburg effect associated with cancer cell metabolism . This suggests potential research applications in oncology and metabolic diseases. The structural complexity of this molecule, including its cyclopropyl group and aromatic systems, makes it a versatile intermediate for synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can leverage this compound to explore new chemical space in the development of novel enzyme inhibitors and other biologically active agents.

Properties

IUPAC Name

1-[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-14-6-12-8-16(7-10-2-3-10)15-13(12)11-4-5-17-9-11/h4-5,8-10,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBUCJBYEBPKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=CSC=C2)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Cyclopropylmethyl group : Influences conformational flexibility and biological interactions.
  • Thiophene ring : Enhances electronic properties and potential reactivity.
  • Pyrazole moiety : Imparts aromatic stability and is associated with various biological activities.

The molecular formula is C13H16N4SC_{13}H_{16}N_4S with a molecular weight of approximately 252.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : It may inhibit or modulate enzyme activity, influencing metabolic pathways.
  • Receptors : The compound could bind to various receptors, altering signaling cascades involved in physiological responses.

Biological Activities

Research indicates that derivatives of pyrazole compounds exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation processes .
  • Antimicrobial : Some studies suggest potential antimicrobial properties linked to structural features similar to other active compounds.
  • Anticancer : Certain pyrazole derivatives have shown promise in cancer cell line studies, indicating possible anticancer effects.

Table of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialPotential against bacterial strains
AnticancerEfficacy in cancer cell lines

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study evaluated various pyrazole derivatives for their ability to inhibit COX-2. The findings indicated that specific structural modifications could enhance inhibitory potency, suggesting a pathway for developing anti-inflammatory drugs .
  • Antimicrobial Potential :
    Research on related pyrazole compounds revealed significant antimicrobial activity against Gram-positive bacteria. The presence of the thiophene ring was noted to contribute positively to this activity, highlighting the importance of structural diversity in drug design.
  • Anticancer Properties :
    In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features References
Target Compound : 1-(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine C13H16N4S 284.36 - Cyclopropylmethyl (N1)
- Thiophen-3-yl (C3)
- N-methylmethanamine (C4)
High lipophilicity due to cyclopropane; thiophene enhances π interactions.
1-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS: 1340232-08-7) C9H15N3 165.24 - Cyclopropylmethyl (N1)
- N-methylmethanamine (C4)
Lacks thiophene, reducing aromatic interactions; simpler structure.
1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (CAS: 1007521-55-2) C11H12FN3 205.23 - 4-Fluorophenyl (C5)
- N-methylmethanamine (C4)
Fluorophenyl group increases electronegativity and potential bioavailability.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H14N4 214.27 - Pyridin-3-yl (N1)
- Cyclopropyl (C4)
Pyridine enhances solubility; cyclopropyl improves metabolic stability.
Compound 7b () C28H22N6O2S2 538.64 - Thieno[2,3-b]thiophene
- Dual pyrazole-carbonyl groups
Bulky thienothiophene backbone; carbonyl groups increase polarity.

Key Structural and Functional Differences

Substituent Effects :

  • Cyclopropylmethyl vs. Alkyl Groups : The cyclopropylmethyl group in the target compound offers greater steric hindrance and lipophilicity compared to simpler alkyl chains (e.g., methyl or ethyl in and ). This may enhance membrane permeability and resistance to oxidative metabolism .
  • Thiophen-3-yl vs. Aromatic Rings : The thiophene moiety in the target compound provides distinct electronic properties compared to phenyl () or pyridine () rings. Thiophene’s sulfur atom contributes to weaker electron-withdrawing effects but stronger π-π stacking in biological targets .

Synthetic Challenges :

  • The target compound’s synthesis likely involves coupling a thiophen-3-yl group to the pyrazole core, similar to methods in (Cu-catalyzed cross-coupling). However, yields for such reactions are often moderate (e.g., 17.9% in ), reflecting challenges in introducing bulky substituents .

Spectroscopic Signatures :

  • NMR : The thiophen-3-yl group in the target compound would deshield adjacent pyrazole protons, leading to distinct <sup>1</sup>H-NMR shifts (e.g., δ ~7.5–8.0 ppm for thiophene protons) compared to fluorophenyl (δ ~7.0–7.5 ppm) or pyridine (δ ~8.8 ppm) analogs .
  • IR : Absence of carbonyl groups (unlike ’s Compound 7b) simplifies the IR profile, with key peaks for NH (3200–3300 cm<sup>-1</sup>) and C-N stretching (~1250 cm<sup>-1</sup>) .

Safety and Handling :

  • The target compound shares hazards (e.g., acute toxicity, skin irritation) with analogs like 1-(3-methoxyphenyl)-N-methylmethanamine (). However, its cyclopropylmethyl group may reduce volatility compared to methyl or ethyl derivatives .

Research Implications

  • Optimization Strategies : Replacing thiophene with pyridine () could improve solubility, while fluorophenyl substitution () might enhance metabolic stability.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Formation of the pyrazole core substituted at the 1- and 3-positions.
  • Introduction of the cyclopropylmethyl group at the N-1 position of the pyrazole.
  • Coupling of the thiophen-3-yl group at the 3-position of the pyrazole.
  • Installation of the N-methylmethanamine side chain at the 4-position of the pyrazole.

This sequence requires careful control of regioselectivity and functional group compatibility.

Preparation of 1-Cyclopropyl-1H-pyrazole Intermediates

A key intermediate is 1-cyclopropyl-1H-pyrazole derivatives, which are synthesized via lithiation and subsequent electrophilic substitution or boronate ester formation.

Step Reaction Conditions Yield Notes
1 Lithiation of 4-bromo-1-cyclopropylpyrazole with n-butyllithium at -78 °C Anhydrous THF, N2 atmosphere 81% Formation of boronate ester via reaction with isopropyl boronate
2 Formation of 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester Quench with NH4Cl, extraction, chromatography 83% Colorless viscous oil obtained

This boronate ester intermediate is crucial for subsequent Suzuki coupling reactions to introduce aryl or heteroaryl groups such as thiophene.

Introduction of the Thiophen-3-yl Group via Suzuki Coupling

The coupling of the pyrazole boronate ester with thiophen-3-yl halides is typically performed using palladium-catalyzed Suzuki-Miyaura cross-coupling.

Catalyst Base Solvent Temperature Time Yield Notes
Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4 Sodium carbonate or potassium phosphate 1,4-Dioxane / Water mixture 80-110 °C 10 min to several hours 65-83% Inert atmosphere, sealed microwave vial for rapid heating

Example: Coupling of 1-cyclopropyl-4-boronate pyrazole with 3-bromothiophene under Pd catalysis in dioxane/water at 110 °C for 10 minutes yielded the coupled product after purification by RP-HPLC.

Installation of the N-Methylmethanamine Moiety

The N-methylmethanamine group can be introduced via reductive amination or nucleophilic substitution on an appropriate aldehyde or halide precursor attached to the pyrazole ring.

  • Reductive amination involves reaction of the aldehyde intermediate with methylamine in the presence of a reducing agent (e.g., NaBH3CN).
  • Alternatively, nucleophilic substitution on a halomethyl pyrazole derivative with methylamine under mild conditions.

Specific detailed protocols for this step are less frequently reported in public literature but follow standard amine functionalization methods compatible with pyrazole systems.

Representative Reaction Sequence Summary

Step Reactants Catalyst/Conditions Product Yield
1 4-Bromo-1-cyclopropylpyrazole + n-BuLi + isopropyl boronate THF, -78 °C, 1 h 1-Cyclopropyl-4-boronate pyrazole 81%
2 Boronate pyrazole + 3-bromothiophene Pd(dppf)Cl2, K3PO4, Dioxane/H2O, 90 °C, overnight 1-Cyclopropyl-3-(thiophen-3-yl)pyrazole 65%
3 Pyrazole derivative + methylamine Reductive amination or nucleophilic substitution Target compound Not specified

Research Findings and Optimization Notes

  • The use of microwave-assisted heating significantly reduces reaction times in Suzuki couplings, improving throughput without compromising yields.
  • Boronate ester intermediates are stable and can be purified or used directly in coupling steps.
  • Choice of base and solvent system (e.g., sodium carbonate in dioxane/water) is critical for optimal catalyst activity and product purity.
  • Purification by reversed-phase high-performance liquid chromatography (RP-HPLC) ensures high purity of the final product.
  • Inert atmosphere (nitrogen or argon) is essential to prevent catalyst deactivation and side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

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